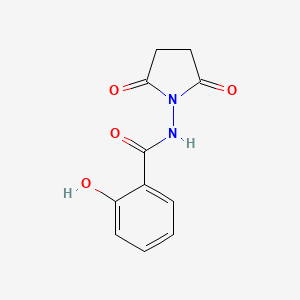![molecular formula C17H30N2O3 B5886498 N',N'-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine](/img/structure/B5886498.png)
N',N'-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of a trimethoxyphenyl group attached to an ethane-1,2-diamine backbone, with additional ethyl and methyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trimethoxybenzyl chloride and ethane-1,2-diamine.
Alkylation: The ethane-1,2-diamine is first alkylated with diethyl sulfate to introduce the diethyl groups.
Methylation: The resulting product is then methylated using methyl iodide to introduce the methyl group.
Coupling Reaction: Finally, the 3,4,5-trimethoxybenzyl chloride is coupled with the alkylated ethane-1,2-diamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine groups, where the ethyl or methyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new substituted amines.
Applications De Recherche Scientifique
N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a drug candidate.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with enzymes or receptors, modulating their activity. The ethane-1,2-diamine backbone allows for binding to metal ions or other biomolecules, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethyl-1,2-ethanediamine: Similar structure but lacks the trimethoxyphenyl group.
N,N-Diethylmethylamine: Similar alkylation pattern but lacks the ethane-1,2-diamine backbone.
N,N-Diethyl-4-methylbenzenamine: Contains a benzene ring but differs in the substitution pattern.
Uniqueness
N’,N’-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine is unique due to the presence of the trimethoxyphenyl group, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
N',N'-diethyl-N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O3/c1-7-19(8-2)10-9-18(3)13-14-11-15(20-4)17(22-6)16(12-14)21-5/h11-12H,7-10,13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDNTXGTHPMZEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC(=C(C(=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B5886416.png)


![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)

![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-(4-bromophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5886450.png)
![5-Bromo-2-{[(3,4-dimethylphenyl)carbonyl]amino}benzoic acid](/img/structure/B5886458.png)
![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)



![(NE)-N-[(1-methylpyridin-1-ium-3-yl)-phenylmethylidene]hydroxylamine;iodide](/img/structure/B5886491.png)
![3-FLUORO-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE](/img/structure/B5886507.png)
